molecular formula C18H18N2O4S2 B2843796 N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 899961-07-0

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide

Cat. No. B2843796
CAS RN: 899961-07-0
M. Wt: 390.47
InChI Key: CFTOFUVAPHHDJA-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activities

  • Heterocyclic compounds like N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide have attracted significant interest due to their diverse biological activities. These compounds have been explored for their potential as lipoxygenase inhibitors, a property that can be leveraged in the treatment of various inflammatory and allergic conditions (Aziz‐ur‐Rehman et al., 2016).

Photodynamic Therapy Applications

  • Some derivatives of this compound class have been studied for their use in photodynamic therapy, particularly in cancer treatment. The synthesized compounds demonstrate good fluorescence properties and high singlet oxygen quantum yield, essential for Type II photosensitizers used in treating cancer (Pişkin et al., 2020).

Antimicrobial Properties

  • Research has shown that derivatives of N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide exhibit significant antibacterial and antifungal activities, comparable to standard antimicrobial agents. This suggests their potential application in treating microbial diseases, especially bacterial and fungal infections (Helal et al., 2013).

Anticonvulsant and Neuroprotective Effects

  • Certain derivatives of this compound have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. One such compound, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, has shown promising results in this regard, suggesting its potential as a lead in developing safer and effective anticonvulsants with neuroprotective effects (Hassan et al., 2012).

Anticancer Activities

  • Research into N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide and its derivatives has also explored their potential as anticancer agents. Compounds have been identified that exhibit significant antiproliferative activity against various human tumor cell lines and also demonstrate the ability to cause cell cycle arrest (Abbassi et al., 2014).

Additional Applications

  • Derivatives of this compound have been explored in various other therapeutic areas, including as dipeptidyl peptidase IV inhibitors for type 2 diabetes treatment (Nitta et al., 2008), and as potent and orally active corticotropin-releasing factor 1 receptor antagonists (Takahashi et al., 2012).

properties

IUPAC Name

4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-24-13-9-10-15-16(12-13)25-18(19-15)20-17(21)8-5-11-26(22,23)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTOFUVAPHHDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide

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